2-Bromo-5-chlorophenol

Catalog No.
S687386
CAS No.
13659-23-9
M.F
C6H4BrClO
M. Wt
207.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-chlorophenol

CAS Number

13659-23-9

Product Name

2-Bromo-5-chlorophenol

IUPAC Name

2-bromo-5-chlorophenol

Molecular Formula

C6H4BrClO

Molecular Weight

207.45 g/mol

InChI

InChI=1S/C6H4BrClO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H

InChI Key

FMRKYXVZQWHGDA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)O)Br

Synonyms

Phenol,2-broMo-5-chloro-

Canonical SMILES

C1=CC(=C(C=C1Cl)O)Br

The exact mass of the compound 2-Bromo-5-chlorophenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromo-5-chlorophenol (CAS 13659-23-9) is a dihalogenated phenolic building block highly valued in pharmaceutical and agrochemical manufacturing for its distinct orthogonal reactivity. Featuring a bromine atom at the 2-position and a chlorine atom at the 5-position, it serves as a precise precursor for multi-step cross-coupling and etherification workflows [1]. Unlike mono-halogenated or symmetrically dihalogenated phenols, this compound allows chemists to sequentially functionalize the aromatic ring, leveraging the differential bond dissociation energies of the C-Br and C-Cl bonds. Its solid physical state at room temperature further enhances its utility in scalable industrial processes, making it a critical raw material for the synthesis of complex bioactive scaffolds, including dibenzoxazepinones and targeted kinase inhibitors [2].

Workflow Fit

Ortho-bromo, meta-chloro substitution enables orthogonal cross-coupling reactivity
Elevated melting point supports purification by recrystallization and solid-form handling
Predicted pKa value provides ionization-state context for downstream design

Procurement teams might consider substituting 2-bromo-5-chlorophenol with cheaper alternatives like 2-bromophenol or 2,5-dibromophenol, but these substitutions routinely fail in complex synthetic routes. Using 2-bromophenol eliminates the critical 5-chloro handle, preventing downstream functionalization and requiring an additional, often poorly regioselective, chlorination step that reduces overall yield [1]. Conversely, substituting with 2,5-dibromophenol introduces two halogens of identical reactivity. In palladium-catalyzed cross-coupling, this lack of orthogonality leads to competitive di-arylation, generating complex mixtures that require costly and solvent-intensive chromatographic separations [2]. Consequently, substituting 2-bromo-5-chlorophenol fundamentally compromises step economy and process scalability.

Substitution Risk

Orthogonal reactivity profile

Regioisomers lack the differential Br/Cl reactivity required for sequential cross-coupling, compromising synthetic control.

Physical property mismatch

Lower melting points of other bromochlorophenols alter purification behavior and solid-form handling.

Acidity and ionization shift

Altered pKa among regioisomers may modify solubility, partitioning, and hydrogen-bonding capacity in downstream applications.

Chemoselective Cross-Coupling via Orthogonal Halogens

In palladium-catalyzed cross-coupling reactions, the differential reactivity of the C-Br and C-Cl bonds in 2-bromo-5-chlorophenol allows for highly selective mono-arylation. The C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond, yielding >95% of the mono-coupled product while preserving the chlorine atom for subsequent steps [1]. In contrast, using 2,5-dibromophenol results in competitive reactions at both sites, often yielding >20% of unwanted di-arylated byproducts and reducing the isolated yield of the target mono-adduct [2].

Evidence DimensionChemoselectivity in Pd-catalyzed mono-arylation
Target Compound Data>95% selective reaction at the C-Br bond, preserving the C-Cl bond.
Comparator Or Baseline2,5-Dibromophenol: Prone to competitive di-arylation (>20% byproduct).
Quantified DifferenceEliminates ~20% yield loss to over-coupling and bypasses complex chromatographic separations.
ConditionsStandard Suzuki-Miyaura conditions (Pd catalyst, aryl boronic acid, mild base).

Allows procurement teams to source a single building block that guarantees predictable, step-wise functionalization in multi-step API synthesis without costly purification bottlenecks.

Orthogonal Reactivity
Reported
Ortho-Br highly reactive; meta-Cl less reactive under standard Suzuki conditions
Enables sequential cross-coupling for complex molecule synthesis
Distinct from symmetrical dihalogenated phenols

Regiochemical Fidelity in Bioactive Scaffold Construction

When synthesizing complex dibenzoxazepinone scaffolds, 2-bromo-5-chlorophenol provides direct access to specific meta-chloro substituted geometries. Under copper-catalyzed non-rearrangement conditions, it yields the target regioisomer (7v) with high fidelity[1]. Achieving this exact structural geometry using the isomeric 2-bromo-4-chlorophenol requires forcing the reaction through a high-temperature Smiles rearrangement, which adds process complexity and can negatively impact overall step economy[1].

Evidence DimensionRegiochemical fidelity and step economy
Target Compound DataDirect formation of the target regioisomer (7v) under standard non-rearrangement conditions.
Comparator Or Baseline2-Bromo-4-chlorophenol: Requires a secondary Smiles rearrangement step to achieve the identical scaffold geometry.
Quantified DifferenceBypasses a high-temperature rearrangement step, streamlining the synthetic route.
ConditionsCopper-catalyzed C–H etherification and C–N bond construction with N-(quinolin-8-yl)benzamides.

Reduces synthetic steps and energy costs in the industrial production of bioactive dibenzoxazepinone libraries.

Melting Point
Head-to-head
62–67 °C
Higher than regioisomers, simplifying recrystallization and solid handling
2-Bromo-4-chlorophenol: ~31 °C; 4-Bromo-2-chlorophenol: ~47–51 °C

Enhanced Acidity for Mild Etherification Workflows

The presence of the electron-withdrawing 5-chloro substituent significantly increases the acidity of the phenolic hydroxyl group. 2-Bromo-5-chlorophenol exhibits a predicted pKa of approximately 7.47, compared to ~8.4 for the mono-halogenated 2-bromophenol . This nearly 1-log unit difference means that complete deprotonation to the reactive phenoxide nucleophile can be achieved using milder bases (e.g., potassium carbonate) rather than requiring stronger, potentially destructive bases [1].

Evidence DimensionPhenolic pKa and base-compatibility
Target Compound DatapKa ~7.47, allowing complete deprotonation with mild bases.
Comparator Or Baseline2-Bromophenol: pKa ~8.4, requiring stronger bases or longer reaction times.
Quantified DifferenceA ~1 pKa unit drop enables the use of milder bases, reducing base-catalyzed side reactions.
ConditionsDeprotonation in polar aprotic solvents for Williamson ether synthesis or metal-catalyzed etherification.

Improves processability and yield when coupling with base-sensitive electrophiles during early-stage formulation.

Predicted pKa
Cross-study comparable
7.47 ± 0.10
Indicates ionization state and hydrogen-bonding capacity for biological or environmental design
More acidic than 4-Br-2-Cl (7.92) and 2-Br-4-Cl (7.98) isomers

Solid-State Handling and Purification Efficiency

Physical properties play a crucial role in scale-up manufacturability. 2-Bromo-5-chlorophenol is a solid at room temperature, with a melting point of approximately 88 °C . This allows for straightforward purification via recrystallization and simplifies bulk handling and weighing. In contrast, 2-bromophenol is a liquid at room temperature (melting point ~5 °C), which typically requires energy-intensive vacuum distillation for purification and complicates precise solid-dosing in automated manufacturing environments [1].

Evidence DimensionPhysical state and purification method
Target Compound DataSolid (MP ~88 °C), purifiable by scalable recrystallization.
Comparator Or Baseline2-Bromophenol: Liquid (MP ~5 °C), requiring vacuum distillation.
Quantified DifferenceShifts the purification paradigm from energy-intensive distillation to high-recovery crystallization.
ConditionsBulk material handling and standard industrial purification workflows.

Enables easier weighing, transfer, and bulk purification in manufacturing environments compared to liquid analogs.

Antimicrobial Activity
Class-level inference
Reported activity against Gram-positive bacteria (S. aureus, B. subtilis) at 50–100 μM
May support antimicrobial fragment screening research
Data to verify; comparator isomer inactive

Sequential Cross-Coupling in API Synthesis

Leveraging its orthogonal halogen reactivity, 2-bromo-5-chlorophenol is the ideal starting material for multi-step pharmaceutical syntheses where the C-Br bond is first reacted via Suzuki or Buchwald-Hartwig coupling, leaving the C-Cl bond intact for late-stage functionalization [1].

Synthesis of Bioactive Dibenzoxazepinones

Due to its specific regiochemistry, this compound is highly suited for the direct, copper-catalyzed construction of meta-chloro substituted dibenzoxazepinone libraries without the need for complex rearrangement steps[2].

Mild Etherification of Base-Sensitive Substrates

Its lower pKa (~7.47) makes it a preferred phenolic nucleophile when coupling with base-sensitive electrophiles, as it allows the use of mild carbonate bases to achieve high yields in Williamson ether syntheses .

Application Fit

Application
Selection Property
Validation Focus
Orthogonal cross-coupling in medicinal chemistry
Differential Br/Cl reactivity for sequential C–C bond formation
Regioselectivity and yield in Pd-catalyzed coupling sequences
Agrochemical intermediate synthesis
Specific halogenation pattern with favorable pKa and lipophilicity
Synthetic route efficiency and active ingredient physicochemical profiling
Solid-form process development
Elevated melting point enabling recrystallization and stable handling
Crystallization yield and long-term storage stability
Antimicrobial fragment screening
Preliminary activity against Gram-positive strains
Confirmatory MIC, selectivity, and mechanism-of-action studies

XLogP3

3.2

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-5-chlorophenol

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